molecular formula C21H18F3N3O3S B3016991 (Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 898646-27-0

(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No. B3016991
CAS RN: 898646-27-0
M. Wt: 449.45
InChI Key: IHKZBHLSZFXOLE-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" is a derivative of the 4-thiazolidinone ring, which is known for its wide range of biological activities and presence in many marketed drugs . The thiazolidinone derivatives are of particular interest in medicinal chemistry due to their potential anticancer properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of K2CO3 and DMF, leading to the formation of a thiazolidinone derivative . This intermediate then reacts with dimethylformamide-dimethylacetal to yield compounds such as (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate. An unexpected deacetylation mechanism was observed during the synthesis, which is crucial for the formation of the final product .

Molecular Structure Analysis

The molecular structure of the synthesized thiazolidinone derivatives was confirmed using X-ray crystallography, which provides a detailed view of the atomic arrangement within the crystal lattice . The geometric parameters of the compounds were optimized using the B3LYP/6-31G(d,p) method, and the natural charges at different atomic sites were predicted. This structural information is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

The thiazolidinone derivatives undergo various chemical reactions, including the key deacetylation step mentioned in the synthesis. The reactivity of these compounds can be attributed to the presence of the 4-thiazolidinone ring, which is a versatile scaffold for chemical modifications that can enhance biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral analysis, including NMR, provides insights into the electronic environment of the atoms within the molecule, which is related to its chemical properties. The synthesized compounds exhibited moderate cytotoxic activity, indicating their potential as anticancer agents .

Scientific Research Applications

Antimicrobial Activities

Research indicates a strong interest in the synthesis of thiazolidinone derivatives and their potential as antimicrobial agents. For instance, Gouda et al. (2010) synthesized a series of new thiazole and pyrazole derivatives, some of which exhibited promising antimicrobial activities. This research highlights the potential of thiazolidinone compounds in combating microbial infections, showcasing the versatility and significance of these chemical structures in medicinal chemistry (Gouda, M., Berghot, M., Abd El-Ghani, G. E., & Khalil, A., 2010).

Anti-inflammatory Applications

The search for new anti-inflammatory compounds has led to the exploration of thiazolidinone derivatives. Nikalje et al. (2015) synthesized a novel series of thiazolidinone derivatives and evaluated their anti-inflammatory activity in both in vitro and in vivo models, with some compounds showing promising results. This research underscores the potential of thiazolidinone derivatives in the development of new anti-inflammatory agents (Nikalje, A. P., Hirani, N., & Nawle, R., 2015).

Anticonvulsant Activities

Senthilraja and Alagarsamy (2012) investigated a series of thiazolidinone derivatives for their anticonvulsant activities, identifying compound 2‐(4‐dimethylaminophenyl)‐3‐phenylamino‐thiazolidine‐4‐one‐5‐yl‐acetylbenzamide as a particularly active compound. This study provides valuable insights into the potential use of thiazolidinone derivatives as anticonvulsant agents, indicating a promising area for further research (Senthilraja, M., & Alagarsamy, V., 2012).

Anticancer Applications

The exploration of thiazolidinone derivatives extends into the field of oncology, where compounds containing the thiazolidinone moiety have been screened for anticancer activity. Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with activity against various cancer cell lines. This research highlights the potential of thiazolidinone derivatives in the development of new anticancer agents (Havrylyuk, D., Mosula, L., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R., 2010).

properties

IUPAC Name

2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c1-26(2)16-8-6-13(7-9-16)10-17-19(29)27(20(30)31-17)12-18(28)25-15-5-3-4-14(11-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKZBHLSZFXOLE-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.